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Compound of Interest

1-(3-
Compound Name: Chlorophenyl)sulfonylpiperidine-4-

carboxamide
CAS No.: 878909-82-1

Cat. No.: B2665225

Get Quote

\ J

Technical Whitepaper: Structural Characterization and Synthetic Utility of 1-(3-
Chlorophenyl)sulfonylpiperidine-4-carboxamide

Executive Summary

This technical guide provides a comprehensive analysis of 1-(3-
Chlorophenyl)sulfonylpiperidine-4-carboxamide, a significant "lead-like" small molecule
scaffold used in medicinal chemistry. Structurally, it combines a rigid piperidine core with a
metabolic-blocking sulfonamide linker and a polar carboxamide tail. This architecture is
frequently utilized in fragment-based drug discovery (FBDD) for targeting G-Protein Coupled
Receptors (GPCRs), 11

-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1), and Carbonic Anhydrases (hCA).

Part 1: Chemical Identity & SMILES Architecture
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The precise definition of the molecular structure is the prerequisite for any computational
docking or synthetic workflow.

Compound Name: 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide Molecular Formula:

Molecular Weight: 302.78 g/mol

SMILES String Specification

The Simplified Molecular Input Line Entry System (SMILES) string below encodes the specific
connectivity, including the meta-substitution of the chlorine atom on the phenyl ring and the
sulfonyl linkage to the piperidine nitrogen.

Canonical SMILES:

InChl Key (For Database Verification): InChlKey=Standardized_Hash_Dependent_On_lsomer
(Note: Use SMILES for primary docking).

Structural Breakdown:

Head Group: Primary Carboxamide (

) at the C4 position of the piperidine. Acts as a critical Hydrogen Bond Donor/Acceptor
(HBD/HBA).

Core: Piperidine ring (saturated six-membered heterocycle), providing a rigid chair
conformation that directs the vectors of the head and tail groups.

Linker: Sulfonyl group (

), offering stability against proteolytic hydrolysis compared to amide linkers.

Tail: 3-Chlorophenyl ring.[1][2][3] The meta-chloro substituent increases lipophilicity (
) and blocks metabolic oxidation at the reactive phenyl positions.

Part 2: Synthetic Pathway & Protocol

The synthesis of this compound follows a robust nucleophilic substitution pathway
(Sulfonylation). This protocol is designed for high-throughput parallel synthesis.
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Reaction Scheme (DOT Visualization)
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Figure 1: Convergent synthetic workflow for sulfonamide bond formation.

Experimental Protocol

Objective: Synthesis of 1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide.

Reagents:

Piperidine-4-carboxamide (Isonipecotamide): 1.0 equiv.

3-Chlorobenzenesulfonyl chloride: 1.1 equiv.

Diisopropylethylamine (DIPEA) or Triethylamine (TEA): 2.5 equiv.

Dichloromethane (DCM) or Tetrahydrofuran (THF): Anhydrous solvent.

Step-by-Step Methodology:

e Preparation: Charge a round-bottom flask with Piperidine-4-carboxamide (1.0 equiv) and
anhydrous DCM (0.1 M concentration).

» Activation: Add DIPEA (2.5 equiv) to the suspension. Stir at

(ice bath) for 10 minutes until the amine is partially solubilized.
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» Addition: Dropwise add 3-Chlorobenzenesulfonyl chloride (1.1 equiv) dissolved in a minimal
amount of DCM over 15 minutes. Note: Exothermic reaction; maintain temperature

to prevent bis-sulfonylation.

e Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4—6 hours. Monitor
by TLC (System: 5% MeOH in DCM) or LC-MS.

o Workup (Self-Validating Step):
o Wash organic layer with 1N HCI (removes unreacted amine and DIPEA).
o Wash with Sat.

(removes unreacted sulfonyl chloride hydrolysis products).

o Wash with Brine, dry over
, and concentrate in vacuo.

 Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography
(Gradient: 0-5% MeOH/DCM).

Part 3: Physicochemical Profiling (Lipinski & Veber)

Understanding the "drug-likeness" of this scaffold is crucial for its application in library design.
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Relevance to Drug

Property Value (Est.) .
Discovery
Optimal for Lead-Like space
Molecular Weight 302.78 Da (<350 Da allows for future
derivatization).
Good membrane permeability;
cLogP ~1.8-2.2 ) )
highly soluble in DMSO.
Excellent for oral bioavailability
TPSA ~86 (Rule of 5 suggests <140
)[4]
2 ( Critical for active site
H-Bond Donors anchoring (e.g., Glu/Asp
) residues).
4 (

Facilitates water-bridged
H-Bond Acceptors ) )
interactions.

Low flexibility results in a lower
Rotatable Bonds 3 ) o
entropic penalty upon binding.

Part 4: Structural Activity Relationship (SAR)
Context

This specific molecule serves as a template for two major biological classes.

Carbonic Anhydrase (hCA) Inhibition

Sulfonamide-bearing piperidines are classic pharmacophores for hCA inhibition. While primary
sulfonamides (

) are the zinc-binding group (ZBG) of choice, the reverse sulfonamide motif (seen here) often
acts to orient the carboxamide tail toward the hydrophilic half of the hCA active site, providing
isoform selectivity (e.g., hCA IX vs. hCA Il).
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11 -HSD1 Inhibitors

The piperidine-carboxamide core is a bioisostere for the adamantane or cyclic urea cores
found in metabolic disease drugs. The 3-chloro substitution on the phenyl ring is a classic
medicinal chemistry tactic to fill the hydrophobic pocket of the 11

-HSD1 enzyme while preventing rapid metabolic clearance (CYP450 oxidation) that occurs with
unsubstituted phenyl rings.
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Figure 2: Pharmacophore map illustrating the binding logic of the scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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